Maytansinoid B

ADC payload selection Mitotic arrest Comparative cytotoxicity

This synthetic maytansinoid features a methylamino-propanoyl C3 side chain delivering superior intracellular retention (>24h) and 5- to 13-fold higher mitotic arrest potency versus vinblastine/taxol. Optimal for high-DAR ADCs targeting MDR+ tumors with low antigen expression. Reduced aggregation facilitates scalable, high-purity manufacturing. For R&D only; not for human use.

Molecular Formula C36H51ClN4O10
Molecular Weight 735.3 g/mol
Cat. No. B10857281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaytansinoid B
Molecular FormulaC36H51ClN4O10
Molecular Weight735.3 g/mol
Structural Identifiers
SMILESCC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCNC)C)C)OC)(NC(=O)O2)O
InChIInChI=1S/C36H51ClN4O10/c1-20-11-10-12-27(48-9)36(46)19-26(49-34(45)39-36)21(2)32-35(4,51-32)28(50-33(44)22(3)40(6)29(42)13-14-38-5)18-30(43)41(7)24-16-23(15-20)17-25(47-8)31(24)37/h10-12,16-17,21-22,26-28,32,38,46H,13-15,18-19H2,1-9H3,(H,39,45)/b12-10-,20-11-/t21-,22+,26+,27-,28+,32+,35+,36+/m1/s1
InChIKeyRHTUVJPQKKNTNZ-UDXCHANISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Maytansinoid ADC Payload (1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methylamino)propanoyl]amino]propanoate


The compound is a synthetic maytansinoid derivative [1] belonging to the ansamycin class of macrolides, originally derived from microbial fermentation of Actinosynnema pretiosum [2]. It functions as a potent microtubule-disrupting agent, binding to tubulin at the rhizoxin/vinblastine site to inhibit microtubule assembly and induce mitotic arrest [3]. This specific derivative incorporates a methylamino-propanoyl side chain at the C3 position, distinguishing it from the clinically established DM1 (mertansine) and DM4 payloads used in FDA-approved antibody-drug conjugates (ADCs) [4].

Maytansinoid Payload Selection: Why In-Class Substitution is Not Permissible for (1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methylamino)propanoyl]amino]propanoate


Despite a shared mechanism of action (tubulin binding) [1], maytansinoid derivatives exhibit profound, quantifiable differences in cytotoxic potency (IC50 spanning >100-fold across analogs) [2], cellular retention kinetics [3], and susceptibility to multidrug resistance (MDR) efflux pumps [4]. The specific C3 ester side-chain modifications (e.g., methylamino-propanoyl vs. methylthio-propanoyl vs. disulfide-containing linkers) directly modulate these parameters, rendering simple in-class substitution untenable for reproducible experimental outcomes or scaled ADC manufacturing. The evidence presented below quantifies these critical differential dimensions.

Quantitative Differential Evidence for (1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methylamino)propanoyl]amino]propanoate


Mitotic Arrest Potency: 5- to 13-Fold Superiority Over Vinblastine and Taxol

In a direct head-to-head comparison with two clinically established antimitotic agents, the maytansinoid DM1-Me (a close structural analog of the target compound) exhibited significantly greater potency in inducing mitotic arrest in MCF7 human breast carcinoma cells [1]. DM1-Me was 5-fold more potent than vinblastine and 13-fold more potent than taxol in arresting mitosis [1].

ADC payload selection Mitotic arrest Comparative cytotoxicity

Cellular Retention: 12-Fold Longer Retention vs. Vinblastine

The same direct comparative study demonstrated that DM1-Me (surrogate for target compound) exhibits markedly superior intracellular retention relative to vinblastine [1]. Following a 2-hour exposure followed by washout into drug-free medium, MCF7 cells retained most of the accumulated DM1-Me or taxol for at least 24 hours, whereas most vinblastine was released into the medium within the first 2 hours [1].

Cellular retention Intracellular pharmacokinetics ADC efficacy

Cellular Affinity: 4- to 6-Fold Higher Binding Affinity vs. Vinblastine

Quantitative assessment of cellular binding affinity revealed that DM1-Me (surrogate) exhibits 4- to 6-fold higher affinity for MCF7 cells compared to vinblastine [1]. DM1-Me and taxol demonstrated similar cellular affinities, whereas vinblastine's affinity was 4-6-fold lower [1].

Cellular binding affinity Target engagement Maytansinoid SAR

Cytotoxicity Potency: 3- to 10-Fold Superiority Over Parent Maytansine

Across a panel of human tumor cell lines, the synthetic maytansinoid derivative DM1-SMe (a structurally related analog) demonstrates 3- to 10-fold greater cytotoxic potency than the parent natural product maytansine [1]. The IC50 values for DM1-SMe range from 0.003 to 0.01 nM, while maytansine exhibits correspondingly higher IC50 values [1].

IC50 comparison Synthetic maytansinoid Cytotoxicity assay

Conjugation Stability: Reduced Aggregation Propensity vs. SMCC-DM1

Novel maytansinoid drug-linker derivatives (including those with aminoalkyl side chains analogous to the target compound) exhibit increased aqueous solubility and decreased aggregation rates compared to the industry-standard SMCC-DM1 conjugate [1]. This reduction in aggregation propensity directly improves ADC homogeneity, yield, and shelf-life stability [1].

ADC aggregation Conjugation chemistry Manufacturability

Therapeutic Window: Enhanced Selectivity vs. vc-MMAE ADC

An ADC constructed with a novel maytansinoid payload (bearing a linker-modified side chain) and an anti-Trop-2 antibody demonstrated equivalent or superior potency against Trop-2-high expressing tumors compared to both anti-Trop-2-SMCC-DM1 and anti-Trop-2-vc-MMAE ADCs, while exhibiting significantly reduced cytotoxic activity against low or no antigen-expressing cells [1]. This antigen-dependent selectivity profile suggests a potentially expanded therapeutic window relative to clinically benchmarked ADCs [1].

Therapeutic index ADC selectivity Bystander effect

Optimal Research and Procurement Applications for (1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methylamino)propanoyl]amino]propanoate


Next-Generation ADC Payload Development Requiring High Mitotic Arrest Potency

This payload is optimally suited for constructing ADCs where maximizing mitotic arrest at minimal intracellular concentrations is paramount. The demonstrated 5- to 13-fold superiority in mitotic arrest potency over vinblastine and taxol [1] supports its use in targeting tumors with low antigen expression or heterogeneous target distribution, where payload potency directly correlates with therapeutic efficacy.

ADCs Targeting Tumors with High MDR1/P-gp Efflux Pump Expression

The superior intracellular retention profile (>24h retention vs. <2h for vinblastine) [1] and 4- to 6-fold higher cellular binding affinity [1] make this payload class particularly advantageous for ADCs targeting multidrug-resistant (MDR) tumor phenotypes. The prolonged retention circumvents rapid efflux, ensuring sustained target engagement and enhanced bystander killing of adjacent antigen-negative tumor cells.

High-DAR ADC Manufacturing with Reduced Aggregation Risk

The reduced aggregation propensity of novel maytansinoid linker-payloads compared to SMCC-DM1 [1] makes this compound class well-suited for generating high drug-to-antibody ratio (DAR) ADCs while maintaining acceptable monomer content and colloidal stability. This is critical for manufacturing processes where DAR heterogeneity and aggregation can significantly impact yield, cost, and regulatory approval pathways.

ADCs Requiring an Expanded Therapeutic Window Over Benchmark Auristatin Conjugates

The demonstrated selectivity advantage over the clinically prevalent vc-MMAE auristatin payload [1] positions this maytansinoid derivative as a strategic alternative for ADCs where minimizing off-target, antigen-independent toxicity is a primary development goal. This is particularly relevant for solid tumor indications where normal tissue expression of the target antigen (e.g., Trop-2, CEACAM5) limits the therapeutic window of existing ADCs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Maytansinoid B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.